REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH:9]([OH:11])[CH2:8][CH:7]([C:12]([O:14][CH3:15])=[O:13])[CH2:6]1)=[O:4].C(N(CC)CC)C.CS(C)=O.C(Cl)Cl>>[CH3:15][O:14][C:12]([CH:7]1[CH2:8][C:9](=[O:11])[CH2:10][CH:5]([C:3]([O:2][CH3:1])=[O:4])[CH2:6]1)=[O:13]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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COC(=O)C1CC(CC(C1)O)C(=O)OC
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Name
|
|
Quantity
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5.8 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
6 mL
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Type
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reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0.6 mL
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Type
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reactant
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 2 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added portion-wise sulfur trioxide-pyridine complex (5.08 g, 31.9 mmol) at 10° C
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Type
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CUSTOM
|
Details
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quenched with water (50 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (2×40 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by CombiFlash® system (gradient: 0 to 50% ethyl acetate in DCM over 30 min)
|
Duration
|
30 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC(CC(C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |